ACY-775 -

ACY-775

Catalog Number: EVT-257773
CAS Number:
Molecular Formula: C17H19FN4O2
Molecular Weight: 330.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ACY-775, also known by its research name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and selective histone deacetylase 6 (HDAC6) inhibitor. It exhibits greater than 1500-fold selectivity for HDAC6 over class I HDACs (HDAC1, 2, and 3) []. This selectivity makes it a valuable tool in dissecting the specific roles of HDAC6 in various cellular processes and disease models.

ACY-1215 (Ricolinostat)

    Compound Description: ACY-1215 is a selective, orally bioavailable inhibitor of Histone Deacetylase 6 (HDAC6) [, , , , ]. It exhibits approximately 11-fold selectivity for HDAC6 over class I HDACs [, ]. ACY-1215 is being investigated in clinical trials for multiple myeloma and demonstrates synergistic effects in combination with proteasome inhibitors such as bortezomib and carfilzomib, as well as immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide [, , ].

    Relevance: ACY-1215 is structurally related to ACY-775 and shares a similar mode of action as an HDAC6 inhibitor. Both compounds have been investigated for their potential in treating multiple myeloma, and their synergistic effects with other anti-cancer agents have been studied [, , , , ]. The difference in their selectivity profiles (ACY-775 exhibiting higher selectivity for HDAC6 over class I HDACs) might contribute to differences in their efficacy and toxicity profiles.

    Compound Description: Tubastatin A is a highly selective inhibitor of HDAC6, known for its ability to induce α-tubulin acetylation [, ].

    Relevance: Similar to ACY-775, Tubastatin A serves as a reference compound in studying HDAC6 inhibition and identifying specific acetylated lysine (AcK) containing peptides resulting from HDAC6 inhibition []. Both compounds exhibit a high degree of selectivity for HDAC6.

LBH589 (Panobinostat)

    Compound Description: LBH589 is a pan-HDAC inhibitor targeting both class I and II HDACs []. It induces histone acetylation and shows efficacy against multiple myeloma cells [].

    Relevance: LBH589 provides a broader spectrum of HDAC inhibition compared to ACY-775, which selectively targets HDAC6. Comparing their effects helps delineate the specific contributions of HDAC6 inhibition versus broader HDAC inhibition in multiple myeloma cells [].

FK228 (Romidepsin)

    Compound Description: FK228 is a class I HDAC inhibitor, demonstrating efficacy in inducing cell death in multiple myeloma cells [].

    Relevance: Comparing the effects of FK228, a class I HDAC inhibitor, with those of ACY-775, a selective HDAC6 inhibitor, helps understand the individual roles of class I HDACs and HDAC6 in multiple myeloma cell death [].

EKZ-317

    Compound Description: EKZ-317 is a novel HDAC6 inhibitor. In non-human primate studies, it demonstrated higher target occupancy compared to ACY-775 [].

    Relevance: EKZ-317 and ACY-775 are both HDAC6 inhibitors. The comparison of their occupancy in preclinical models provides insights into their relative potencies and potential for clinical translation [].

SW-100

    Compound Description: SW-100 is a selective HDAC6 inhibitor []. Derivatives of SW-100, labeled with 18F, are being investigated as potential PET radioligands for imaging HDAC6 in the brain [].

    Relevance: SW-100 shares its target, HDAC6, with ACY-775. The development of brain-penetrant imaging agents based on SW-100 highlights the importance of HDAC6 as a therapeutic target in neurological disorders and the need for tools to monitor its activity in vivo [].

Vorinostat (SAHA)

  • Relevance: The comparison of Vorinostat's broad HDAC inhibition profile with the more selective profile of ACY-775 is crucial in understanding the potential for improved safety and tolerability with selective HDAC6 inhibition in the treatment of multiple myeloma [].

Overview

ACY-775 is a novel compound classified as a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including gene expression and protein stability. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer, due to its improved brain bioavailability compared to other HDAC6 inhibitors like Tubastatin A. The chemical structure of ACY-775 is characterized by its unique pyrimidine and cyclohexyl moieties, which contribute to its biological activity.

Source and Classification

ACY-775 was synthesized by ChemPartner in Shanghai, China, and is derived from the research efforts of Acetylon Pharmaceuticals. It belongs to a class of compounds designed to selectively inhibit HDAC6, demonstrating low nanomolar potency and high selectivity over other class I HDACs, with selectivity ratios ranging from 60 to 1500-fold .

Synthesis Analysis

Methods and Technical Details

The synthesis of ACY-775 involves several key steps, primarily utilizing hydroxylamine derivatives as starting materials. The compound can be synthesized through the following general methodology:

  1. Coupling Reaction: The initial step involves the activation of hydroxylamine using COMU (a coupling reagent) to facilitate the formation of hydroxamic acids.
  2. Protection and Deprotection: Protecting groups are employed to enhance yields during the synthesis process. For example, tetrahydro-2H-pyran-2-yl hydroxylamine can be used as a protecting group, which is later removed through acidic cleavage.
  3. Purification: The final product is purified using techniques like liquid chromatography to ensure high purity levels necessary for biological testing .

Technical Details

The synthesis typically yields ACY-775 with high efficiency due to the careful selection of reagents and conditions that favor the formation of the desired product while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular formula for ACY-775 is C16H18F1N3O2C_{16}H_{18}F_{1}N_{3}O_{2}, with a molecular weight of approximately 303.33 g/mol. The compound features:

  • A pyrimidine ring that contributes to its interaction with HDAC6.
  • A cyclohexyl group substituted with a 3-fluorophenyl moiety, enhancing its binding affinity.

The structural representation can be depicted as follows:

ACY 775 2 1 3 fluorophenyl cyclohexyl amino N hydroxypyrimidine 5 carboxamide\text{ACY 775 }\text{2 1 3 fluorophenyl cyclohexyl amino N hydroxypyrimidine 5 carboxamide}
Chemical Reactions Analysis

Reactions and Technical Details

ACY-775 primarily acts through its interaction with HDAC6, leading to the inhibition of histone deacetylation. This mechanism can be summarized as follows:

  1. Binding: ACY-775 binds selectively to the active site of HDAC6, preventing substrate access.
  2. Inhibition: The inhibition leads to increased acetylation levels of histones and non-histone proteins, which can affect gene expression patterns associated with neuroprotection and anti-cancer effects.

In vitro studies have demonstrated that ACY-775 exhibits IC50 values in the low nanomolar range against HDAC6, confirming its potency .

Mechanism of Action

Process and Data

The mechanism of action for ACY-775 involves several biochemical pathways:

  1. Histone Acetylation: By inhibiting HDAC6, ACY-775 increases the acetylation status of histones, which is associated with transcriptional activation.
  2. Non-histone Protein Modifications: The compound also affects non-histone proteins involved in cellular signaling pathways, potentially leading to neuroprotective effects.
  3. Neuroprotection: Studies indicate that ACY-775 may ameliorate cognitive deficits in models of neurodegeneration by enhancing synaptic function through increased acetylation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ACY-775 is typically presented as a solid crystalline substance.
  • Solubility: It has limited solubility in water but can be dissolved in organic solvents like dimethyl sulfoxide for experimental use.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but should be protected from moisture and light.
  • pH Sensitivity: Its activity may vary with pH changes due to potential protonation states affecting binding interactions.

Relevant data indicate that ACY-775 maintains its activity across a range of physiological pH levels, making it suitable for biological applications .

Applications

Scientific Uses

ACY-775 has potential applications in various fields:

  1. Neurodegenerative Diseases: Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and multiple sclerosis by promoting neuroprotection.
  2. Cancer Therapy: As an HDAC6 inhibitor, it may enhance anti-tumor immune responses and sensitize cancer cells to chemotherapy.
  3. Research Tool: ACY-775 serves as an important tool in studying the role of histone acetylation in gene regulation and cellular signaling pathways.

Properties

Product Name

ACY-775

IUPAC Name

2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

InChI

InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21)

InChI Key

IYBURCQQEUNLDL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

ACY-775; ACY 775; ACY775.

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.